![molecular formula C9H13F3N4 B1479063 2-(8-(Trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)etan-1-amina CAS No. 2090878-28-5](/img/structure/B1479063.png)

2-(8-(Trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)etan-1-amina

Descripción general

Descripción

The compound you mentioned is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .

Aplicaciones Científicas De Investigación

- Las triazolotiadiazinas han mostrado promesa como agentes anticancerígenos potenciales. Los investigadores han explorado sus efectos en varias líneas celulares cancerosas, incluyendo cáncer de mama, carcinoma hepatocelular y carcinoma colorrectal . Estos compuestos pueden interferir con el crecimiento, proliferación y vías de supervivencia de las células cancerosas.

- Las triazolotiadiazinas exhiben actividad antimicrobiana contra bacterias y hongos. Han sido evaluadas por su eficacia contra Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae y Candida albicans . Estos hallazgos sugieren su posible uso en la lucha contra infecciones.

- Algunas triazolotiadiazinas poseen propiedades analgésicas y antiinflamatorias. Estos compuestos pueden modular las vías del dolor y reducir la inflamación, lo que las convierte en objetivos interesantes para el desarrollo de fármacos .

- Los investigadores han investigado el potencial antioxidante de las triazolotiadiazinas. Estos compuestos pueden ayudar a proteger las células del daño oxidativo, lo cual es relevante en varios contextos de enfermedad .

- Las triazolotiadiazinas se han estudiado como inhibidores enzimáticos. Exhiben efectos inhibitorios sobre enzimas como la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina y la lipasa. Además, pueden actuar como inhibidores de la aromatasa .

- Aunque se necesitan más investigaciones, las triazolotiadiazinas se han explorado por su potencial antiviral. Su capacidad para interactuar con objetivos virales las convierte en candidatas interesantes para futuras investigaciones .

Actividad Anticancerígena

Propiedades Antimicrobianas

Efectos Analgésicos y Antiinflamatorios

Actividad Antioxidante

Inhibición Enzimática

Propiedades Antivirales

En resumen, las triazolotiadiazinas tienen un potencial significativo en el diseño y desarrollo de fármacos. Sus diversas actividades farmacológicas las hacen valiosas para tratar enfermedades multifuncionales. Los investigadores continúan explorando sus relaciones estructura-actividad y realizando estudios in silico para optimizar su potencial terapéutico . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

It’s suggested that similar compounds can bind to their target kinases, inhibiting their activity . This inhibition can disrupt the signaling pathways these kinases are involved in, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

Similar compounds have been found to affect the c-met and vegfr-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit excellent antiproliferative activities against various cancer cell lines . They can inhibit the growth of these cells in a dose-dependent manner and induce apoptosis .

Direcciones Futuras

The future research directions could involve further exploration of the biological activity of this compound, as well as the synthesis of additional derivatives to optimize its properties. The [1,2,4]triazolo[4,3-a]pyridine scaffold has shown promise in drug design, discovery, and development , suggesting potential future applications for this compound.

Análisis Bioquímico

Biochemical Properties

2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .

Cellular Effects

The effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These effects are often dose-dependent and can vary between in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, the compound may be preferentially localized to certain cellular compartments, where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This localization is mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The specific localization can influence the compound’s ability to interact with its target biomolecules and exert its effects .

Propiedades

IUPAC Name |

2-[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h6H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUQOSNPMDXVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=C(N2C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

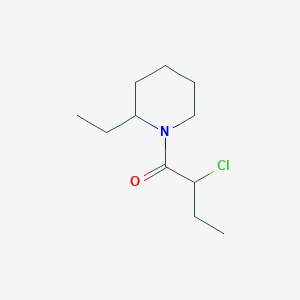

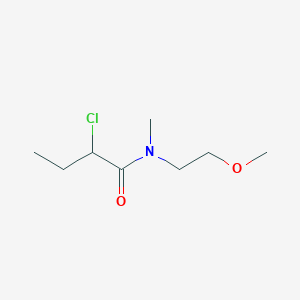

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B1479000.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1479003.png)